

Comparative Guide: O-PINAP vs. Segphos in Industrial Asymmetric Catalysis

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Compound of Interest

Compound Name: (R,S)-O-Pinap

Cat. No.: B8238573

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Executive Summary

In the landscape of industrial asymmetric catalysis, Segphos and O-PINAP represent two distinct phylogenies of ligand design. They are not direct competitors for the same reaction space; rather, they are complementary tools that dominate different mechanistic regimes.

- Segphos (Takasago): The "Heavyweight Champion" of Asymmetric Hydrogenation. It is the industry standard for reducing ketones, esters, and imines with high Turnover Numbers (TON) and scalability.
- O-PINAP (Carreira/ETH): The "Precision Specialist" for C-C Bond Formation. It excels in Copper- and Palladium-catalyzed transformations (e.g., coupling, C-H activation) where bisphosphines like Segphos often fail due to steric overcrowding or lack of electronic asymmetry.

Verdict: Choose Segphos for reductive setting of stereocenters. Choose O-PINAP for constructive assembly of chiral scaffolds.

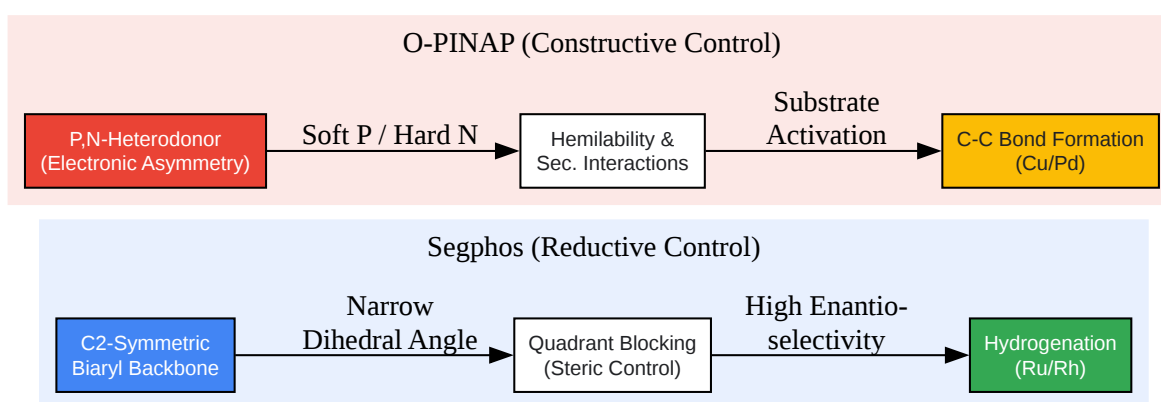
Ligand Architecture & Mechanistic Implications

The performance divergence stems directly from their structural topology.

Feature	Segphos	O-PINAP
Class	-Symmetric Bisphosphine (P,P)	-Nonsymmetric Phosphine-Phthalazine (P,N)
Chirality	Atropisomeric (Biaryl backbone)	Atropisomeric (Naphthyl-Phthalazine axis) + Central (Alkoxy group)
Key Structural Element	Narrow Dihedral Angle: The dioxolane backbone "pinches" the aryl rings, creating a tighter chiral pocket than BINAP.	Electronic Asymmetry: Combines a soft P-donor with a hard/hemilabile N-donor, enabling unique metal binding modes.
Primary Metal Partners	Ru, Rh, Ir, Pd	Cu, Pd, Rh, Ag

Visualizing the Mechanistic Workflow

The following diagram illustrates how ligand architecture dictates the catalytic pathway.



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Figure 1: Mechanistic divergence between Segphos (Steric/Symmetry driven) and O-PINAP (Electronic/Hemilability driven).

Performance Benchmarking: The Data

A. Asymmetric Hydrogenation (The Segphos Domain)

Segphos is the "Gold Standard" here. Its narrow dihedral angle allows for superior enantioselectivity compared to BINAP, particularly for difficult substrates.

- Reaction: Ru-catalyzed hydrogenation of -ketoesters (Key for Carbapenem intermediates).
- Comparison:
 - Segphos: >99% ee, TON > 10,000.
 - O-PINAP: Generally not used. P,N ligands often lack the stability required for high-temperature/pressure hydrogenation compared to robust P,P ligands.

Substrate Class	Catalyst System	Segphos Performance	O-PINAP Performance
-Ketoesters	Ru(arene)Cl + Ligand	99.5% ee (DTBM-Segphos)	N/A (Inferior)
Simple Ketones	Ru-Diamine + Ligand	98-99% ee	< 50% ee (Typical for P,N)
Imines	Ir + Ligand	90-96% ee	Moderate

B. C-C Bond Formation & C-H Activation (The O-PINAP Domain)

This is where O-PINAP outperforms Segphos. The P,N moiety is crucial for stabilizing Copper intermediates (e.g., in

coupling) or directing Palladium during C-H activation.

- Case Study: Pd-catalyzed enantioselective C-H arylation to form Planar Chiral Ferrocenes.

- Source: ACS Catalysis 2019, 9, 5, 4189–4198; Org. Lett. 2014, 16, 20, 5336–5338.

Metric	O-PINAP (Carreira)	Segphos (Takasago)
Yield	85 - 92%	45 - 60%
Enantioselectivity (er)	96:4 to 99:1	~70:30 (Poor induction)
Mechanism Note	The N-donor (phthalazine) likely assists in the CMD (Concerted Metalation-Deprotonation) step or stabilizes the specific Pd-geometry required for chirality transfer.	The rigid P,P bite angle is mismatched for the geometry of the C-H activation transition state in this specific scaffold.

Industrial Viability Factors

Factor	Segphos	O-PINAP
Scalability	High. Used in multi-ton manufacturing (e.g., generic carbapenems). Robust supply chain.	Medium. Primarily used in Discovery/Early Development. Synthesis of ligand is more complex (requires resolution).
Cost	Moderate. Patent expiry on core structure has lowered costs.	High. Specialty ligand.[1] Often sold in kits (e.g., Strem) or custom synthesized.
Stability	Excellent. Air-stable crystalline solids (especially DTBM variants).	Good. Phthalazine moiety is stable, but P,N ligands can be more sensitive to oxidation than bulky bisphosphines.
IP Status	Core patents expired (Takasago). Freedom to operate is generally high.	Proprietary variants exist.[1][2][3] Check Carreira/ETH licensing for process scale.

Experimental Protocols

Protocol A: Ru-Segphos Asymmetric Hydrogenation (Standard)

For the synthesis of chiral alcohols.

- Catalyst Prep: In a glovebox, mix (0.5 mol%) and (R)-DTBM-Segphos (1.1 mol%) in DMF. Heat at 100°C for 10 min to form the active complex.
- Reaction: Add substrate (e.g., methyl acetoacetate, 1.0 equiv) to the autoclave vessel containing the catalyst solution.
- Hydrogenation: Pressurize with (30 bar). Stir at 50°C for 12 hours.
- Workup: Vent
 - . Concentrate solvent. Analyze ee by chiral HPLC.
 - Validation: Full conversion and >98% ee should be observed.

Protocol B: Cu-O-PINAP

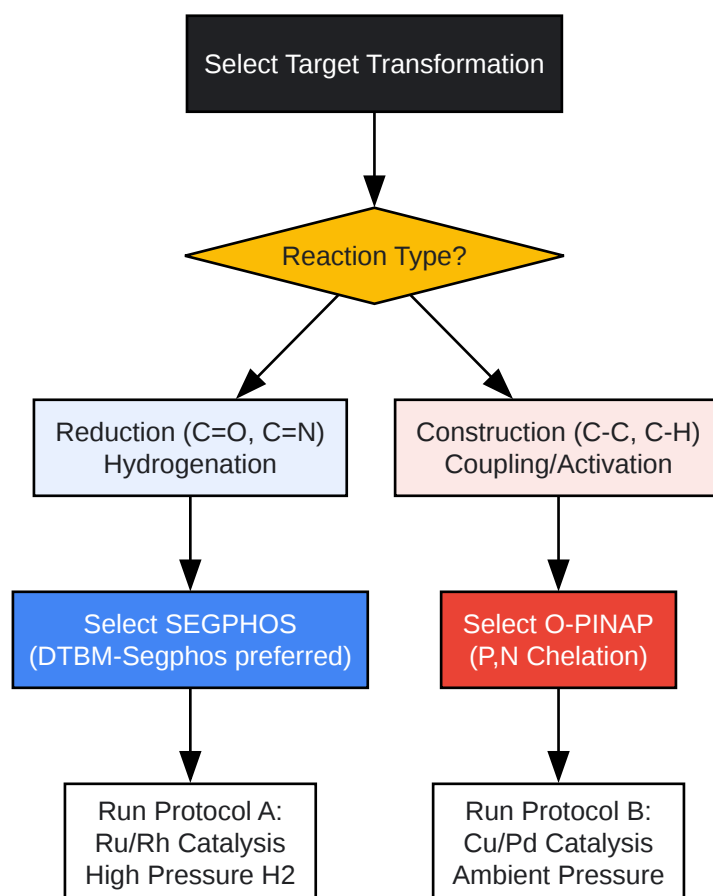
Coupling (Specialist)

For the synthesis of chiral propargyl amines (Three-component coupling: Aldehyde + Amine + Alkyne).[4]

- Catalyst Prep: Under , charge a flask with CuBr (5 mol%) and (R,R)-O-PINAP (5.5 mol%). Add Toluene and stir for 30 min to complex.
- Addition: Add secondary amine (1.1 equiv), aldehyde (1.0 equiv), and terminal alkyne (1.1 equiv).
- Reaction: Stir at ambient temperature (or 0°C for higher ee) for 24 hours.
- Workup: Filter through a silica plug.

- Validation: This specific ligand/metal combo typically yields 90-98% ee, whereas P,P ligands like Segphos yield <20% ee or inhibit the reaction.

Experimental Workflow Diagram



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Figure 2: Decision matrix for ligand selection based on reaction type.

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